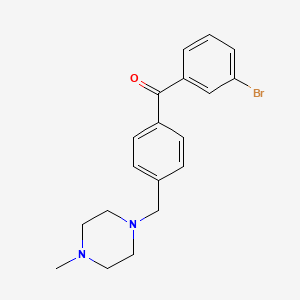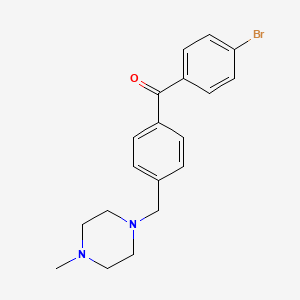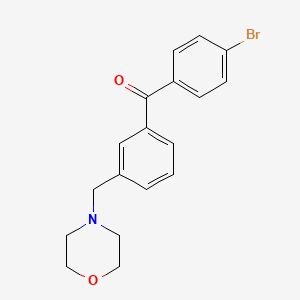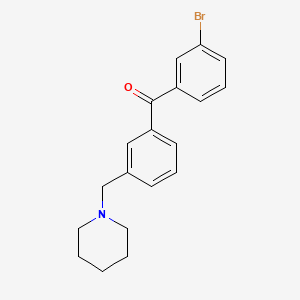
1,4-Difluorobutane
Overview
Description
1,4-Difluorobutane is an organic compound with the chemical formula C4H8F2. It is a colorless liquid with a distinct smell and is characterized by the substitution of two hydrogen atoms in n-butane with fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Difluorobutane can be synthesized through several methods. One common approach involves the fluorination of 1,4-dichlorobutane using a fluorinating agent such as hydrogen fluoride or a fluorinating reagent like diethylaminosulfur trifluoride (DAST). The reaction typically occurs under controlled conditions to ensure selective fluorination and to avoid over-fluorination or side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents safely. The process may include steps such as purification and distillation to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1,4-Difluorobutane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium iodide or potassium tert-butoxide.
Oxidation Reactions: Oxidation of this compound can lead to the formation of difluorobutanal or difluorobutanoic acid, depending on the oxidizing agent used.
Reduction Reactions: Reduction of this compound can yield 1,4-difluorobutanol or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium iodide in acetone or potassium tert-butoxide in dimethyl sulfoxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: 1,4-diiodobutane or 1,4-difluorobutanol.
Oxidation: 1,4-difluorobutanal or 1,4-difluorobutanoic acid.
Reduction: 1,4-difluorobutanol or other reduced derivatives.
Scientific Research Applications
1,4-Difluorobutane has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex fluorinated compounds.
Biology: Investigated for its potential effects on biological systems, particularly in studies involving fluorinated analogs of biologically active molecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, especially those requiring fluorinated intermediates.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants
Mechanism of Action
The mechanism of action of 1,4-difluorobutane involves its interaction with various molecular targets and pathways. The presence of fluorine atoms can significantly alter the compound’s reactivity and interaction with other molecules. For example, the C-F bond is highly polar, which can influence the compound’s behavior in chemical reactions and its interaction with biological targets. The exact mechanism of action may vary depending on the specific application and the molecular context in which this compound is used .
Comparison with Similar Compounds
Similar Compounds
1,4-Dichlorobutane: Similar in structure but with chlorine atoms instead of fluorine.
1,4-Dibromobutane: Contains bromine atoms instead of fluorine.
1,4-Butanediol: Contains hydroxyl groups instead of fluorine.
1,4-Diiodobutane: Contains iodine atoms instead of fluorine.
Uniqueness of 1,4-Difluorobutane
This compound is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased stability and altered reactivity compared to its halogenated analogs. The C-F bond is one of the strongest in organic chemistry, making this compound more resistant to certain types of chemical reactions. This unique property makes it valuable in applications where stability and specific reactivity are desired .
Properties
IUPAC Name |
1,4-difluorobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8F2/c5-3-1-2-4-6/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXHPKSYTQFAXIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCF)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40190696 | |
| Record name | Butane, 1,4-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40190696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
372-90-7 | |
| Record name | 1,4-Difluorobutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=372-90-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butane, 1,4-difluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000372907 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butane, 1,4-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40190696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 372-90-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the molecular structure of 1,4-difluorobutane influence its binding affinity to pillar[5]arenes?
A1: Research indicates that this compound forms interpenetrated complexes with simple pillar[5]arenes, primarily driven by dispersion forces. [] The binding strength is significantly weaker compared to its heavier halogen counterparts, like 1,4-diiodobutane. This suggests that the larger size and increased polarizability of iodine contribute to stronger dispersion interactions with the pillar[5]arene cavity.
Q2: Can this compound be used to synthesize chiral compounds?
A2: Yes, this compound can be used as a starting material for synthesizing chiral molecules. One study demonstrates the reaction of the cyclic sulfate ester of (R,R)-1,4-difluorobutane-2,3-diol with 2-thioxo-1,3-dithiole-4,5-dithiolate. [] This reaction proceeds stereospecifically, highlighting the potential of this compound derivatives in chiral synthesis.
Q3: Are there any known applications of this compound derivatives in materials chemistry?
A3: The reaction described above yields a derivative that can be further converted into an analog of bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF). [] BEDT-TTF and its derivatives are well-known organic electron donors used in the development of electroactive materials, including organic conductors and superconductors.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















